molecular formula C6H8F3NO2 B2642552 3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid CAS No. 1516757-19-9

3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2642552
CAS No.: 1516757-19-9
M. Wt: 183.13
InChI Key: XBIQIKRXEMTIOI-UHFFFAOYSA-N
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Description

“3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1516757-19-9 . It has a molecular weight of 183.13 . The compound is typically stored at 4 degrees Celsius and is in powder form .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “this compound”, is a topic of interest in medicinal chemistry . The synthetic strategies used can be broadly categorized into two: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H8F3NO2/c7-6(8,9)3-1-2-10-4(3)5(11)12/h3-4,10H,1-2H2,(H,11,12) . This indicates the presence of a five-membered pyrrolidine ring with a trifluoromethyl group attached .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 183.13 .

Scientific Research Applications

Metalation and Functionalization

3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid is a key intermediate in the metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines. This process allows for the selective metalation and functionalization at different positions on the pyridine or quinoline ring, leading to the preparation of various pyridinecarboxylic and quinolinecarboxylic acids (Schlosser & Marull, 2003).

Synthesis of Influenza Neuraminidase Inhibitors

This compound plays a significant role in the synthesis of potent influenza neuraminidase inhibitors. One such example is A-192558, a compound synthesized using a core structure based on this compound. This compound demonstrates potent inhibitory effects on influenza neuraminidase, contributing to advancements in antiviral therapy (Wang et al., 2001).

Preparation of Trifluoromethyl-Substituted Pyridine- and Quinolinecarboxylic Acids

Research has focused on developing rational strategies for preparing various pyridinecarboxylic and quinolinecarboxylic acids with trifluoromethyl substituents. These compounds, including this compound, have potential applications in the synthesis of complex organic compounds (Cottet et al., 2003).

Extraction and Separation Techniques

The compound is also relevant in extraction and separation techniques. For instance, pyridine-3-carboxylic acid (a related compound) is extracted using various methods for its wide use in food, pharmaceutical, and biochemical industries. Such extraction techniques can be applied to similar compounds like this compound (Kumar & Babu, 2009).

Computational and Structural Analysis

Computational and structural analyses of trifluoromethyl pyridinecarboxylic acids provide insights into their chemical properties. These studies, including vibrational spectroscopy and density functional theory calculations, help in understanding the molecular structure and reactivity of compounds like this compound (Vural, 2016).

Synthesis of Aminopyrroles

Aminopyrroles, which have applications in various chemical and pharmaceutical processes, can be synthesized using a trifluoromethyl-containing building block derived from this compound. This approach is based on the 2H-azirine ring expansion strategy, demonstrating the compound's versatility in organic synthesis (Khlebnikov et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The future directions for “3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid” and its derivatives are promising. They are expected to find many novel applications in the agrochemical and pharmaceutical industries due to their unique physicochemical properties .

Properties

IUPAC Name

3-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2/c7-6(8,9)3-1-2-10-4(3)5(11)12/h3-4,10H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIQIKRXEMTIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1516757-19-9
Record name 3-(trifluoromethyl)pyrrolidine-2-carboxylic acid
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